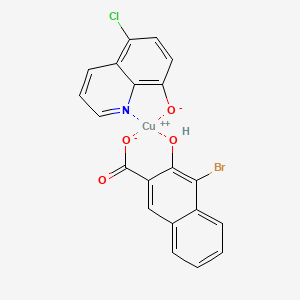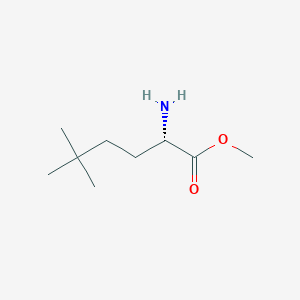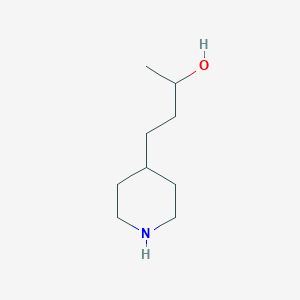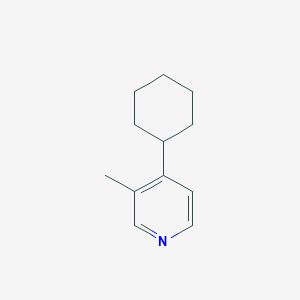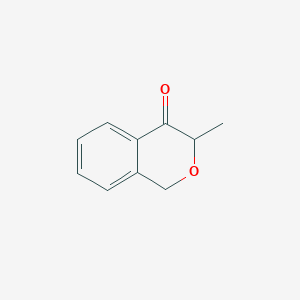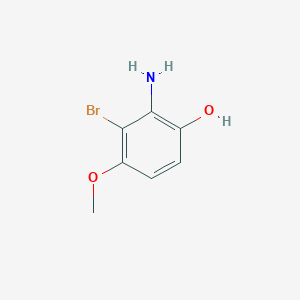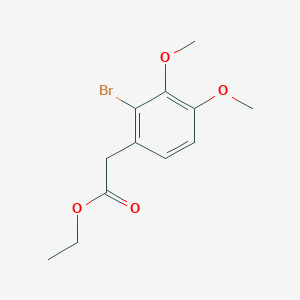
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester typically involves the esterification of 2-bromo-3,4-dimethoxybenzeneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts in the presence of phosphine ligands.
Major Products Formed
Oxidation: 2-bromo-3,4-dimethoxybenzeneacetic acid.
Reduction: 2-bromo-3,4-dimethoxybenzeneethanol.
Substitution: Various substituted benzeneacetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of 2-bromo-3,4-dimethoxybenzeneacetic acid, which can then participate in further biochemical reactions. The bromine and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-: Lacks the bromine substituent, leading to different reactivity and applications.
Benzeneacetic acid, 2-bromo-4-methoxy-:
Benzeneacetic acid, 2-bromo-3,4-dihydroxy-: The presence of hydroxyl groups instead of methoxy groups significantly alters its reactivity and biological activity.
Uniqueness
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is unique due to the combination of bromine and methoxy substituents on the benzene ring, which provides a distinct set of chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
Molekularformel |
C12H15BrO4 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
ethyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15BrO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
InChI-Schlüssel |
WREIIERMAWDSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


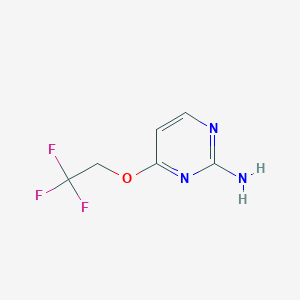
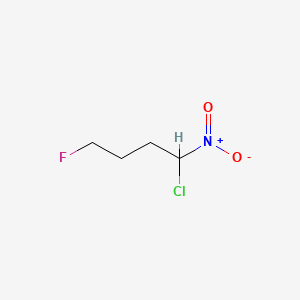
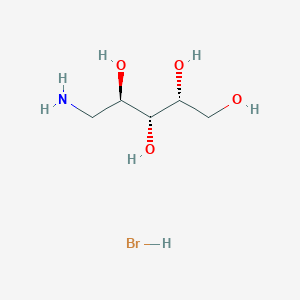
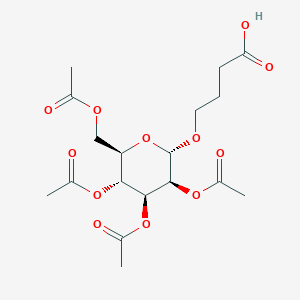



![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
